Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
Description
¹H NMR Analysis
The ¹H NMR spectrum features a single proton environment: the methylene group (-CH₂-) adjacent to the trifluoromethyl moiety. This proton resonates as a quartet (δ ≈ 4.3 ppm, J = 8.1 Hz) due to coupling with three equivalent fluorine atoms.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals two distinct carbon environments:
¹⁹F NMR Analysis
A single sharp resonance at δ ≈ -70 ppm confirms the equivalence of all twelve fluorine atoms in the four trifluoroethyl groups.
FT-IR and Raman Spectroscopy
Key vibrational modes include:
- Si-O-C asymmetric stretch : 1050–1100 cm⁻¹ (FT-IR).
- C-F symmetric stretch : 1200–1250 cm⁻¹ (Raman).
- Si-O-Si absence : Confirming full esterification (no bridging oxygen).
| Spectroscopic Mode | Characteristic Signal |
|---|---|
| ¹H NMR (δ, ppm) | 4.3 (q, J = 8.1 Hz) |
| ¹³C NMR (δ, ppm) | 60 (C-O-Si), 125 (CF₃) |
| ¹⁹F NMR (δ, ppm) | -70 |
| FT-IR (cm⁻¹) | 1050–1100 (Si-O-C), 1200–1250 (C-F) |
Comparative Analysis with Orthosilicic Acid Derivatives
The trifluoroethyl ester’s properties starkly contrast with non-fluorinated analogues:
- Electron-Withdrawing Effects : Fluorine substituents increase the Lewis acidity of the silicon center compared to alkyl or aryl esters, enhancing reactivity in nucleophilic substitution reactions.
- Thermal Stability : The compound’s boiling point (165–166°C at 750 Torr) is lower than tetra-O-cresol orthosilicate (524.2°C), reflecting reduced intermolecular forces due to fluorine’s low polarizability.
- Solubility : Fluorine imparts lipophobicity, rendering the compound soluble in polar aprotic solvents like acetonitrile, unlike hydrophobic aryl esters.
| Property | Trifluoroethyl Ester | Tetra-O-Cresol Ester |
|---|---|---|
| Molecular Weight (g/mol) | 424.21 | 456.61 |
| Boiling Point (°C) | 165–166 (750 Torr) | 524.2 (760 Torr) |
| Dominant Intermolecular Force | Dipole-dipole (C-F bonds) | Van der Waals (aryl groups) |
This comparative analysis underscores how fluorination tailors the physical and electronic properties of silicate esters for specialized applications, such as fluorinated polymer synthesis or low-temperature catalysis.
Properties
CAS No. |
338-39-6 |
|---|---|
Molecular Formula |
C8H8F12O4Si |
Molecular Weight |
424.21 g/mol |
IUPAC Name |
tetrakis(2,2,2-trifluoroethyl) silicate |
InChI |
InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2 |
InChI Key |
MRBWGPMSUYEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Sodium 2,2,2-Trifluoroethylate
| Step | Description | Conditions |
|---|---|---|
| 1 | Metallic sodium is placed in dry dioxane | Ambient to reflux temperature |
| 2 | Slowly add 2,2,2-trifluoroethanol over ~1 hour | Maintain reflux, stirring |
| 3 | Formation of sodium 2,2,2-trifluoroethylate solution | Below 140 °C to avoid decomposition |
This step yields a reactive metal fluoroalcoholate solution used in subsequent esterification.
Reaction with 2,2,2-Trifluoroethyl p-Toluenesulfonate
| Step | Description | Conditions |
|---|---|---|
| 1 | Heat 2,2,2-trifluoroethyl p-toluenesulfonate in a reactor | 160–185 °C |
| 2 | Slowly add sodium 2,2,2-trifluoroethylate solution with stirring | Over ~1.5 hours |
| 3 | Distill off bis(2,2,2-trifluoroethyl) ether formed during reaction | Continuous removal to drive reaction |
| 4 | Purify product by washing (acid and dilute alkali) and fractional distillation | Final isolation of pure ester |
This reaction produces bis(2,2,2-trifluoroethyl) ether intermediates, which are key to forming the tetrakis(2,2,2-trifluoroethyl) silicate.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Metal fluoroalcoholate | Sodium 2,2,2-trifluoroethylate |
| Solvent | Dioxane (preferred), benzene, toluene, xylene, kerosene |
| Temperature range | 100–250 °C (preferably 160–185 °C) |
| Reaction time | 60–600 minutes (1–10 hours) |
| Stoichiometry | Molar ratio of metal fluoroalcoholate to trifluoroethyl sulfonate: 0.01:1 to 1.5:1 |
| Purification | Acid wash, dilute alkali wash, drying, fractional distillation |
| Product boiling point | 165–166 °C at 750 Torr (for tetrakis(2,2,2-trifluoroethoxy)silane) |
Research Findings and Industrial Relevance
- The described method allows for efficient synthesis of tetrakis(2,2,2-trifluoroethyl) silicate with good yield and purity.
- The use of metal fluoroalcoholates and trifluoroethyl sulfonates provides a controlled pathway to introduce trifluoroethyl groups onto the silicon center.
- The reaction conditions and solvent choice are critical to ensure safety and maximize product yield.
- This compound is valuable in specialty chemical applications, including as a precursor in materials science and fluorinated silicon-based polymers.
Chemical Reactions Analysis
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of Silica-Based Materials
Silicic acid tetrakis(2,2,2-trifluoroethyl) ester serves as a precursor for synthesizing silica-based materials. Its ability to undergo hydrolysis and condensation reactions makes it suitable for producing silica aerogels and xerogels, which are valuable for their low density and high surface area. These materials find applications in insulation, catalysis, and drug delivery systems .
Coatings and Sealants
The compound is utilized in formulating coatings and sealants due to its excellent adhesion properties and chemical resistance. It enhances the durability of surfaces exposed to harsh environments, making it ideal for industrial applications such as protective coatings for machinery and vehicles .
| Application | Description |
|---|---|
| Silica Aerogels | Low-density materials used for insulation and catalysis |
| Protective Coatings | Enhances durability against environmental exposure |
Drug Delivery Systems
Silicic acid tetrakis(2,2,2-trifluoroethyl) ester is explored as a drug carrier in nanomedicine. Its ability to form silica xerogels allows for the encapsulation of therapeutic agents, providing controlled release profiles. This application is particularly significant in developing transdermal patches and other novel drug delivery systems .
Cross-Linking Agent
In pharmaceutical formulations, this compound acts as a cross-linking agent that improves the mechanical properties of polymer matrices used in drug delivery systems. By enhancing the stability of these matrices, it contributes to the effectiveness of various topical products .
| Application | Description |
|---|---|
| Drug Carriers | Encapsulation of drugs for controlled release |
| Cross-Linking Agent | Improves stability of polymer matrices |
Water Treatment
Silicic acid tetrakis(2,2,2-trifluoroethyl) ester has potential applications in water treatment processes due to its ability to interact with pollutants. Its silicate structure can facilitate ion exchange processes that are beneficial in removing heavy metals from contaminated water sources .
Soil Remediation
The compound may also be applied in soil remediation efforts by enhancing the bioavailability of nutrients through its silicate content. This can improve soil quality and promote plant growth in contaminated areas .
| Application | Description |
|---|---|
| Water Treatment | Facilitates removal of heavy metals from water |
| Soil Remediation | Improves nutrient availability in contaminated soils |
Use in Nanomedicine
A study demonstrated the efficacy of silica xerogels derived from silicic acid tetrakis(2,2,2-trifluoroethyl) ester as drug carriers for anticancer agents. The xerogels exhibited controlled release properties that significantly improved the therapeutic efficacy of the drugs administered .
Environmental Impact Assessment
Research evaluated the use of this compound in treating industrial wastewater containing heavy metals. The results indicated a substantial reduction in metal concentration post-treatment, showcasing its potential as an effective remediation agent .
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
a. Silicic Acid (H₄SiO₄), Tetrakis(2-Ethylhexyl) Ester
- Structure : Four branched 2-ethylhexyl groups.
- Molecular Weight : 544.97 g/mol .
- Properties : High hydrophobicity (LogP >7) due to long alkyl chains, making it suitable for lubricants and polymer additives.
- Applications : Used in specialty coatings and surfactants.
Comparison : The trifluoroethyl variant is expected to have a lower molecular weight (~400–450 g/mol) but higher polarity due to fluorine atoms. This enhances oxidative stability and resistance to hydrolysis compared to alkyl esters .
b. Silicic Acid (H₄SiO₄), Tetrakis(2-Methoxyethyl) Ester
- Structure : Four 2-methoxyethyl groups.
- Molecular Weight : ~320–340 g/mol (estimated).
- Properties : LogP ≈3.01, moderate hydrophilicity due to ether linkages .
- Synthesis: Prepared via reaction of 2-methoxyethanol with SiHCl₃ .
Comparison : The trifluoroethyl ester lacks ether oxygen but has strong electron-withdrawing fluorine atoms, likely reducing solubility in polar solvents but improving thermal stability.
c. Silicic Acid (H₄SiO₄), Tetrakis(3-Methylphenyl) Ester
- Structure : Aromatic 3-methylphenyl substituents.
- Molecular Weight : 456.61 g/mol .
- Properties : High LogP (7.69) due to aromaticity; used in HPLC separations .
- Applications: Potential use in high-temperature resins.
Comparison : The trifluoroethyl ester’s aliphatic fluorinated groups may offer better UV stability and lower viscosity than aromatic esters.
d. Silicic Acid (H₄SiO₄), Tetramethyl Ester (Hydrolyzed)
- Structure : Four methyl groups.
- Properties : Rapid hydrolysis due to small substituents; used as a precursor in sol-gel processes .
- Safety : Classified as hazardous (transport code: UN 3265) .
Comparison : The trifluoroethyl ester’s bulkier substituents would slow hydrolysis, making it more stable in aqueous environments .
Physical and Chemical Properties
Biological Activity
Silicic acid, specifically in its esterified form as tetrakis(2,2,2-trifluoroethyl) ester, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
Silicic acid (H4SiO4) is a tetrahedral molecule composed of silicon and oxygen atoms. The tetrakis(2,2,2-trifluoroethyl) ester variant features four 2,2,2-trifluoroethyl groups attached to the silicon atom. The synthesis of such esters typically involves enzymatic processes that enhance their reactivity due to the presence of fluorinated alkyl groups. For instance, a study demonstrated that lipase-mediated transesterification could effectively produce these esters from fatty acids and 2,2,2-trifluoroethanol under optimized conditions .
1. Biocompatibility and Biodegradability
Silica-based materials have been recognized for their biocompatibility and biodegradability. Upon degradation in biological systems, silicic acid is released, which is generally regarded as safe (GRAS) by the FDA. This characteristic makes silicic acid and its esters attractive candidates for drug delivery systems and biomedical applications .
2. Therapeutic Applications
Research indicates that silicic acid can play a role in various therapeutic contexts:
- Drug Delivery : Silica nanoparticles can encapsulate drugs and release them in a controlled manner when they degrade into silicic acid. This property has been utilized in the development of luminescent porous silicon nanoparticles (LPSiNPs) for imaging and drug delivery .
- Bone Health : Studies suggest that silicic acid may contribute to bone formation and maintenance by promoting collagen synthesis and mineralization in osteoblasts .
- Antioxidant Properties : Some findings indicate that silicic acid can exhibit antioxidant effects, potentially reducing oxidative stress in cells .
The biological activity of silicic acid esters can be attributed to several mechanisms:
- Cellular Uptake : The unique structure of fluorinated esters may enhance cellular uptake compared to their non-fluorinated counterparts.
- Interaction with Biological Molecules : Silicic acid can interact with proteins and enzymes in the body, influencing various metabolic pathways.
- Release Kinetics : The controlled release of silicic acid from its ester forms allows for sustained biological effects over time.
Case Studies
-
In Vivo Studies on Drug Delivery :
A study involving LPSiNPs showed that these particles could effectively deliver doxorubicin (DOX) to tumor sites in mice. The nanoparticles accumulated primarily in the liver and spleen but were cleared from the body within four weeks after administration . -
Bone Regeneration :
In a controlled experiment with osteoblast cultures, silicic acid was shown to significantly enhance collagen production and mineralization compared to controls without silicic acid treatment .
Data Summary
The following table summarizes key findings related to the biological activity of silicic acid tetrakis(2,2,2-trifluoroethyl) ester:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for silicic acid (H₄SiO₄), tetrakis(2,2,2-trifluoroethyl) ester, and how can researchers optimize yield?
- Methodological Answer : A common approach involves the reaction of silicon tetrachloride (SiCl₄) with 2,2,2-trifluoroethanol under anhydrous conditions. Key steps include:
- Slow addition of SiCl₄ to the alcohol at 0–5°C to control exothermicity.
- Use of a non-polar solvent (e.g., hexane) to facilitate byproduct (HCl) removal.
- Post-reaction purification via fractional distillation or recrystallization.
- Yield optimization requires strict moisture exclusion and stoichiometric excess of trifluoroethanol (molar ratio ≥4:1) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹⁹F NMR : To resolve trifluoroethyl group environments and verify esterification completeness.
- FT-IR : Look for Si-O-C stretching vibrations (~1050–1100 cm⁻¹) and absence of Si-Cl peaks (~600 cm⁻¹).
- Elemental Analysis : Validate C, H, F, and Si content against theoretical values (e.g., C: ~30%, F: ~44%) .
Advanced Research Questions
Q. How does the trifluoroethyl substituent influence the compound’s hydrolytic stability compared to non-fluorinated analogs?
- Mechanistic Insight : The electron-withdrawing CF₃ groups reduce electron density at the silicon center, increasing resistance to nucleophilic attack (e.g., by water).
- Experimental Design :
- Conduct hydrolysis kinetics under controlled pH (e.g., pH 4–10) using UV-Vis or ²⁹Si NMR to track siloxane formation.
- Compare with analogs like tetrakis(2-ethylhexyl) ester ( ), which hydrolyzes faster due to less electronegative substituents .
Q. What are the challenges in studying this compound’s thermal stability, and how can they be addressed?
- Challenges : Decomposition at elevated temperatures (e.g., >200°C) may release volatile fluorinated byproducts, complicating analysis.
- Methodology :
- Use thermogravimetric analysis (TGA) under inert atmosphere to track mass loss.
- Pair with evolved gas analysis (EGA) to identify decomposition products (e.g., trifluoroethanol via GC-MS).
- Compare with non-fluorinated esters (e.g., tetramethyl ester) to isolate fluorination effects .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How can researchers reconcile conflicting results?
- Case Example : Some sources describe the compound as soluble in polar aprotic solvents (e.g., THF), while others note limited solubility.
- Resolution Strategies :
- Verify solvent dryness (trace water induces hydrolysis, altering solubility).
- Use dynamic light scattering (DLS) to detect colloidal aggregates in "insoluble" cases.
- Cross-reference with structurally similar esters (e.g., tetrakis(2-methoxyethyl) ester in ) for solvent compatibility trends .
Comparative Property Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
